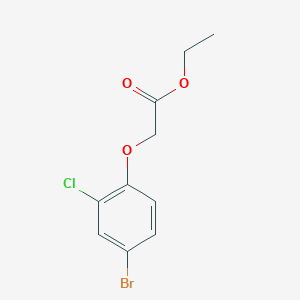
Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate, also known as EAMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EAMSB is a derivative of benzoic acid and has a complex molecular structure that makes it an interesting subject for study.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate is involved in various chemical synthesis processes. For instance, it plays a role in the fabrication of 4-phenyl-2-butanone, a compound used in medicine for diminishing inflammation. This process involves multiple steps, including Claisen's condensation and substitution reactions, showcasing the compound's utility in complex chemical synthesis (Jiangli Zhang, 2005). Furthermore, the compound's derivates, such as Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, demonstrate significant efficiency in the Lossen rearrangement process for the synthesis of hydroxamic acids and ureas from carboxylic acids. This process is noted for its good yields without racemization, underlining the compound's potential in facilitating the synthesis of bioactive molecules in an environmentally friendly and cost-effective manner (Kishore Thalluri et al., 2014).
Biological Activity and Pharmacological Applications
Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate derivatives have been explored for their biological activities, including as anti-juvenile hormone agents in agricultural applications. One such derivative, Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, induced JH-deficiency symptoms in larvae, demonstrating potential as a novel insect growth regulator. The activity of this compound could be fully counteracted by methoprene, a JH agonist, highlighting its precise mode of action in disrupting insect growth (Hanae Ishiguro et al., 2003). Additionally, Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) has shown to be a partial JH antagonist, targeting larval epidermis and inducing precocious metamorphosis in Bombyx mori. This suggests its utility in pest management by interfering with the pest lifecycle (E. Kuwano et al., 2008).
Chemical Kinetics and Catalysis
The compound and its derivatives are also significant in studies focusing on chemical kinetics and catalysis. For example, the kinetics of transesterification reactions catalyzed by derivatives of Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate have been extensively studied. These studies contribute valuable information on the efficiency and mechanism of such reactions, offering insights into the development of more effective catalytic processes (Yanmei Peng et al., 2013; Yanmei Peng et al., 2014).
properties
IUPAC Name |
ethyl 4-[(2-acetamido-4-methylsulfonylbutanoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-4-24-16(21)12-5-7-13(8-6-12)18-15(20)14(17-11(2)19)9-10-25(3,22)23/h5-8,14H,4,9-10H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQATPGATJFXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-difluorophenyl)-2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684758.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2684759.png)

![2-({4-[(4-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2684765.png)
![N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684766.png)
![(4-methoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2684767.png)



![(4-Fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2684772.png)
![4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2684773.png)
![N-(furan-2-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide](/img/structure/B2684774.png)

